Product packaging for Adenine(Cat. No.:CAS No. 134454-76-5)

Adenine

Cat. No.: B166609
CAS No.: 134454-76-5
M. Wt: 135.13 g/mol
InChI Key: GFFGJBXGBJISGV-UHFFFAOYSA-N
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Description

Significance as a Fundamental Biomolecule in Living Organisms

Adenine (B156593) (symbol A or Ade) is one of the five canonical nucleobases and a fundamental purine (B94841) found in deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). byjus.comebi.ac.ukkhanacademy.org As a key component of nucleotides, this compound is crucial for the storage and transmission of genetic information. byjus.comkhanacademy.orgallen.inbyjus.com In DNA, it forms specific hydrogen bonds with thymine (B56734) (T), while in RNA, it pairs with uracil (B121893) (U). byjus.comkhanacademy.orgallen.in This complementary base pairing is fundamental to the structure of nucleic acids and the processes of DNA replication and RNA transcription. byjus.compatsnap.com

Beyond its role in genetic material, this compound is a constituent of numerous other vital biomolecules. It is a core component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, facilitating energy transfer in metabolic reactions like protein synthesis, muscle contraction, and nerve impulse propagation. byjus.comebi.ac.ukallen.inpatsnap.comwikipedia.org this compound is also found in essential enzyme cofactors such as nicotinamide (B372718) this compound dinucleotide (NAD), flavin this compound dinucleotide (FAD), and Coenzyme A, which are critical for cellular respiration and various metabolic pathways. ebi.ac.ukallen.inpatsnap.comwikipedia.orgacademie-sciences.fr Its ubiquitous presence and diverse functions underscore its significance as a fundamental biomolecule. ebi.ac.ukallen.inacademie-sciences.fr

Historical Context of this compound Discovery and Early Investigations

The discovery of this compound is intertwined with the early investigations into the chemical composition of the cell nucleus. Johann Friedrich Miescher first identified a substance he called "nuclein" from the nuclei of white blood cells in the 1860s, which was later recognized as DNA. yourgenome.orgnews-medical.net Building upon this, German biochemist Albrecht Kossel made significant progress in understanding the basic building blocks of nuclein. yourgenome.org In 1881, Kossel identified nuclein as a nucleic acid and subsequently isolated the five nucleotide bases, including this compound, that are the building blocks of DNA and RNA. yourgenome.org The name "this compound" was given by Albrecht Kossel in 1885, derived from the Greek word for "gland" (ἀδήν, aden), as his sample was extracted from the pancreas. wikipedia.org Kossel's pioneering work on the chemical composition of nucleic acids and proteins, including the isolation and identification of this compound, earned him the Nobel Prize in Physiology or Medicine in 1910. yourgenome.org Early investigations also involved scientists like Hermann Emil Fischer, who studied this compound. wikipedia.org Further historical research includes the discovery of NAD by Arthur Harden and William John Young in 1906, highlighting this compound's role in important cofactors. aboutnad.com

Structural Basis for Biological Functionality of this compound

This compound's biological functions are intrinsically linked to its chemical structure. It is a heterocyclic organic compound with the chemical formula C₅H₅N₅. byjus.com this compound is classified as a purine, characterized by a bicyclic structure composed of a six-membered pyrimidine (B1678525) ring fused to a five-membered imidazole (B134444) ring. byjus.comkhanacademy.orgallen.in This double-ring system is the foundation of its interactions within biological systems. allen.in The presence of nitrogen atoms within the rings contributes to its basic properties and its ability to form hydrogen bonds. khanacademy.org

Purine Core and Tautomeric Forms of this compound

The purine core structure is central to this compound's identity as a nucleobase. This compound is specifically a 6-aminopurine, meaning it is a purine with an amino group attached at the C-6 position. ebi.ac.uk This structure allows this compound to participate in the hydrogen bonding necessary for base pairing in DNA and RNA. In DNA, this compound forms two hydrogen bonds with thymine. byjus.comallen.in In RNA, it forms two hydrogen bonds with uracil. byjus.comallen.in

This compound can exist in various tautomeric forms, which are isomers that readily interconvert by the migration of a proton and rearrangement of double bonds. wikipedia.orgresearchgate.net While several tautomers are possible, the 9H-adenine tautomer is generally the most stable form under isolated conditions, such as in the gas phase or an inert gas matrix. byjus.comwikipedia.orgresearchgate.netresearchgate.net Other tautomers, such as the 7H-adenine form, can also be present, particularly in polar solvents. researchgate.netwikipedia.org The tautomeric state can influence this compound's properties and interactions. Research using techniques like 15N NMR spectroscopy and theoretical calculations has been employed to study the tautomeric equilibrium and stability of this compound tautomers. researchgate.netnih.gov For example, studies have suggested the existence of the N3H form in tautomeric mixtures in addition to the more common N9H and N7H tautomers in certain solutions. researchgate.net Theoretical investigations have also calculated the parameters of tautomeric equilibrium and stability for different forms, confirming the relative stability of the Ade-N9H tautomeric form in isolated states. nih.gov

A simplified representation of common this compound tautomers includes the 9H and 7H forms:

TautomerDescription
9H-AdenineHydrogen attached to N9
7H-AdenineHydrogen attached to N7

Note: Other tautomeric forms involving the amino group and other ring nitrogens also exist. researchgate.netresearchgate.netnih.gov

Stereochemical Considerations for Biological Interactions

Research into the interaction of molecules with DNA, such as studies involving platinum complexes, highlights the importance of stereochemistry in biological interactions involving DNA bases like this compound. ulb.ac.be These studies show that the stereochemistry of interacting molecules can influence their binding to DNA and their biological effects, including recognition by repair enzymes. ulb.ac.benih.gov For instance, the stereochemical properties of adducts formed by reactive molecules with this compound residues in DNA can dramatically affect their susceptibility to repair mechanisms like nucleotide excision repair. nih.gov This underscores that while this compound itself is achiral, its biological function is deeply influenced by the stereochemical context of the macromolecules it is a part of and the molecules it interacts with.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B166609 Adenine CAS No. 134454-76-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purin-6-amine
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InChI

InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)
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InChI Key

GFFGJBXGBJISGV-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=NC=NC(=C2N1)N
Source PubChem
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Molecular Formula

C5H5N5
Record name adenine
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DSSTOX Substance ID

DTXSID6022557
Record name Adenine
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Molecular Weight

135.13 g/mol
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Physical Description

Solid
Record name Adenine
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4), 1.03 mg/mL
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CAS No.

73-24-5
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Melting Point

360 °C
Record name Adenine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Adenine in Nucleic Acid Structure and Genetic Information Storage

Role in Deoxyribonucleic Acid (DNA) Architecture

In DNA, adenine (B156593) is one of the four nitrogenous bases, alongside thymine (B56734) (T), guanine (B1146940) (G), and cytosine (C). technologynetworks.comopentextbc.calabxchange.org These bases are attached to a deoxyribose sugar and a phosphate (B84403) group, forming a nucleotide. opentextbc.calabxchange.orggenome.gov Two strands of nucleotides link together to form the double helix structure of DNA, with the bases facing inwards and pairing specifically with bases on the opposing strand. opentextbc.cagenome.govtutorchase.com

This compound-Thymine Base Pairing Mechanisms

This compound (A) specifically pairs with thymine (T) in DNA. technologynetworks.comopentextbc.calabxchange.orggenome.gov This pairing is a fundamental principle of DNA structure, often referred to as Watson-Crick base pairing. wikipedia.orgnih.gov The complementary nature of this pairing ensures that the two strands of the DNA double helix are complementary to each other, providing a mechanism for accurate replication and transcription of genetic information. wikipedia.orgtutorchase.com

The specificity of this compound-thymine pairing is dictated by the formation of hydrogen bonds between the two bases. wikipedia.orgopentextbc.canih.gov this compound and thymine are connected by two hydrogen bonds. opentextbc.calabxchange.orgcuhk.edu.hknews-medical.net One hydrogen bond forms between a hydrogen atom of the amino group at the C-6 of this compound and the oxygen atom of the keto group at the C-4 of thymine. cuhk.edu.hk Another hydrogen bond occurs between the nitrogen atom at position 1 of this compound and a hydrogen atom linked to the N-3 of thymine. cuhk.edu.hk These specific hydrogen bonding patterns ensure that this compound preferentially pairs with thymine rather than other bases like cytosine or guanine. byjus.comwikipedia.org

Contributions to DNA Double Helix Stability

Hydrogen bonds between base pairs are crucial for maintaining the double helix structure of DNA. cuhk.edu.hknews-medical.nettutorchase.com Although individual hydrogen bonds are relatively weak, the cumulative effect of a large number of these bonds along the DNA molecule provides significant stability to the double helix. news-medical.nettutorchase.com In addition to hydrogen bonding, hydrophobic interactions between the stacked nitrogenous bases in the interior of the helix also contribute to DNA stability by minimizing their contact with the surrounding polar water molecules. tutorchase.com The specific pairing of a purine (B94841) (this compound or guanine) with a pyrimidine (B1678525) (thymine or cytosine) also ensures a consistent width for the DNA double helix. wikipedia.orgwikipedia.org

Role in Ribonucleic Acid (RNA) Architecture and Function

RNA is another crucial nucleic acid involved in protein synthesis and other cellular processes. technologynetworks.comlumenlearning.com While similar to DNA in being a polymer of nucleotides, RNA has key structural differences, including containing the sugar ribose instead of deoxyribose and the base uracil (B121893) (U) instead of thymine (T). technologynetworks.comopentextbc.canih.govbyjus.comtutorchase.com this compound is also a fundamental base in RNA. technologynetworks.comlumenlearning.com

This compound-Uracil Base Pairing Mechanisms in RNA

In RNA, this compound (A) pairs with uracil (U). byjus.comwikipedia.orgtechnologynetworks.comnih.govchemtube3d.com Similar to the A-T pairing in DNA, the A-U pairing in RNA is mediated by hydrogen bonds. wikipedia.orgwikipedia.orgchemtube3d.comlabxchange.org this compound and uracil form two hydrogen bonds, analogous to the A-T pairing in DNA. wikipedia.orglabxchange.org This complementary base pairing is essential for the structure and function of various RNA molecules. wikipedia.orglumenlearning.com

Structural and Functional Implications of this compound in RNA Molecules

Although RNA is typically single-stranded, intramolecular base pairing, including A-U pairing, allows RNA molecules to fold into complex and specific three-dimensional structures. wikipedia.orglumenlearning.comlibretexts.org These structures are essential for the diverse functions of RNA, such as those performed by transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). wikipedia.orglumenlearning.com For instance, base pairing within tRNA molecules creates a characteristic folded structure necessary for carrying amino acids during protein synthesis. wikipedia.orglumenlearning.com Base pairing between tRNA and mRNA codons, involving A-U interactions, forms the basis for the translation of the genetic code into protein sequences. wikipedia.orglumenlearning.comlibretexts.org The presence of uracil instead of thymine in RNA, and the resulting A-U pairing, contributes to RNA's relative instability compared to DNA, which is suited to its more transient roles in the cell. lumenlearning.comtutorchase.com

Adenine S Central Role in Cellular Bioenergetics and Metabolism

Adenosine (B11128) Triphosphate (ATP) and Energy Transduction

Adenosine triphosphate (ATP) is a nucleoside triphosphate that serves as the primary energy currency of the cell. wikipedia.orgbritannica.comlibretexts.org It captures chemical energy from the breakdown of food molecules and releases it to power various cellular processes. britannica.com ATP is found in all known forms of life and is often referred to as the "molecular unit of currency" for intracellular energy transfer. wikipedia.org

ATP Synthesis and Hydrolysis Dynamics in Cellular Respiration

The majority of ATP synthesis in eukaryotic cells occurs during cellular respiration within the mitochondrial matrix. nih.gov This process involves the oxidation of glucose and other fuel molecules, ultimately yielding a significant amount of ATP. wikipedia.orgnih.gov The three main pathways in eukaryotes that produce ATP are glycolysis, the citric acid cycle/oxidative phosphorylation, and beta-oxidation. wikipedia.org Cellular respiration, combining glycolysis and the citric acid cycle/oxidative phosphorylation, can produce approximately 30 ATP molecules per molecule of glucose oxidized. wikipedia.org

ATP stores energy in the bonds between its phosphate (B84403) groups, often referred to as high-energy bonds. wikipedia.orgbritannica.com When energy is required by the cell, ATP undergoes hydrolysis, typically the removal of the terminal phosphate group, to produce adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi). wikipedia.orgbritannica.com This hydrolysis reaction releases a significant amount of free energy that can be harnessed to drive energy-consuming cellular activities. britannica.comlibretexts.org The conversion of ATP to ADP is the principal mechanism for energy supply in biological processes. wikipedia.org The reverse reaction, the synthesis of ATP from ADP and Pi, requires an input of free energy and occurs during processes like cellular respiration. britannica.comlibretexts.org This continuous cycle of ATP synthesis and hydrolysis is fundamental to cellular energy management.

ATP as a Universal Energy Carrier in Biological Processes

ATP functions as a universal energy carrier, providing the energy needed for a wide array of essential cellular processes. wikipedia.orgnih.govsavemyexams.com These include metabolic reactions that would not occur spontaneously, the transport of substances across cell membranes against their concentration gradients (active transport), and mechanical work such as muscle contraction and cellular movement. wikipedia.orgbritannica.comnih.govsavemyexams.com ATP is also involved in intracellular signaling by serving as a substrate for kinases, enzymes that transfer phosphate groups to other molecules, thereby activating signaling cascades. wikipedia.orgnih.gov Furthermore, ATP is one of the four monomers required for the synthesis of RNA and plays a role in DNA synthesis. wikipedia.orgnih.gov Its ability to rapidly and easily release a useful quantity of energy wherever needed within the cell, facilitated by enzymes like ATPase, makes it an efficient and universal energy currency. savemyexams.com

Adenine (B156593) as a Component of Essential Coenzymes and Cofactors

Beyond its role in ATP, this compound is a crucial component of several essential coenzymes and cofactors that are vital for numerous metabolic reactions. wikipedia.orgwikipedia.orgsolubilityofthings.com These organic cofactors, often derived from vitamins, assist enzymes in catalyzing biochemical reactions, frequently by acting as carriers for chemical groups or electrons. solubilityofthings.com

Flavin this compound Dinucleotide (FAD) and Electron Transfer

Flavin this compound dinucleotide (FAD) is another redox-active coenzyme that contains this compound and is associated with various enzymes involved in metabolism. solubilityofthings.comwikipedia.org FAD functions as an electron carrier in various oxidative reactions. solubilityofthings.comfishersci.caoroboros.at FAD can exist in multiple redox states, including the oxidized form (FAD) and the reduced form (FADH2). wikipedia.org In its fully oxidized form, FAD accepts two electrons and two protons to become FADH2. wikipedia.orgoroboros.at FADH2 is an energy-carrying molecule because, upon oxidation back to FAD, it regains aromaticity and releases energy. wikipedia.org FAD-dependent enzymes, known as flavoproteins, play roles in processes like the succinate (B1194679) dehydrogenase complex and the pyruvate (B1213749) dehydrogenase complex. wikipedia.orgfishersci.ca

Coenzyme A (CoA) in Acetyl Transfer and Fatty Acid Metabolism

Coenzyme A (CoA) is a crucial coenzyme that contains this compound and is notable for its central role in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle. wikipedia.orgnih.gov CoA functions as an acyl group carrier, reacting with carboxylic acids to form thioesters. wikipedia.org This allows it to assist in transferring fatty acids. wikipedia.org A molecule of coenzyme A carrying an acyl group is referred to as acyl-CoA. wikipedia.org In fatty acid metabolism, CoA is essential for the activation of fatty acids, a process that requires ATP and is catalyzed by acyl-CoA synthetases. nih.gov Acetyl-CoA, a derivative of CoA, is a key intermediate formed from the breakdown of carbohydrates and fatty acids and enters the citric acid cycle to generate ATP. nih.govwikipedia.org CoA and its derivatives participate in a significant percentage of enzyme reactions in cells and are involved in various physiological processes, including the biosynthesis and oxidation of fatty acids and pyruvate oxidation. imrpress.comnih.gov

S-Adenosylmethionine (SAM) in Methylation Processes

S-Adenosylmethionine (SAM), also known as AdoMet, is a ubiquitous and crucial co-substrate in cellular metabolism, primarily functioning as the major methyl group donor in a wide variety of biochemical reactions. wikipedia.orgcreative-proteomics.comelifesciences.org Synthesized from ATP and methionine by the enzyme methionine adenosyltransferase, SAM is essential for numerous anabolic reactions throughout the body, with the liver being a major site of its production and consumption. wikipedia.orgcreative-proteomics.com The transfer of a methyl group from SAM to a substrate is a fundamental reaction catalyzed by enzymes known as methyltransferases. wikipedia.orgcreative-proteomics.comgoogle.com This process converts SAM into S-adenosylhomocysteine (SAH). creative-proteomics.comgoogle.com The ratio of SAM to SAH is a critical indicator of cellular methylation capacity, as SAH acts as a potent inhibitor of methyltransferases. creative-proteomics.comnih.gov Maintaining a proper balance between SAM synthesis and SAH metabolism is therefore vital for regulating methylation processes and ensuring cellular homeostasis. creative-proteomics.com

SAM's role as a methyl donor is integral to several critical cellular processes, including the methylation of DNA, RNA, proteins, lipids, and secondary metabolites. wikipedia.orgcreative-proteomics.comresearchgate.net These methylation events have profound impacts on various cellular functions, ranging from gene expression regulation and epigenetic modifications to protein function and the biosynthesis of essential molecules like hormones and neurotransmitters. wikipedia.orgcreative-proteomics.comnih.govresearchgate.net

SAM-Dependent Methyltransferases and Substrate Modification

SAM-dependent methyltransferases constitute a large and diverse group of enzymes that catalyze the transfer of a methyl group from SAM to specific substrates. researchgate.netplos.orgnih.gov These enzymes are highly specific and can methylate various atomic targets within their substrates, including carbon, oxygen, nitrogen, and sulfur atoms. google.comresearchgate.netrsc.org The wide range of substrates modified by SAM-dependent methyltransferases underscores their broad importance in cellular biology.

Examples of substrates modified by SAM-dependent methyltransferases include:

Nucleic Acids: DNA and RNA methylation are critical epigenetic modifications that influence gene expression, genomic stability, and RNA processing and translation. wikipedia.orgcreative-proteomics.comresearchgate.net DNA methyltransferases, for instance, modify cytosine bases, primarily within CpG dinucleotides in mammals. researchgate.net RNA methylation affects RNA stability, splicing, and translation. creative-proteomics.com

Proteins: Protein methylation can alter protein function, localization, and interactions. wikipedia.orgcreative-proteomics.comresearchgate.net Histone methyltransferases, a specific class of SAM-dependent enzymes, modify lysine (B10760008) and arginine residues on histone proteins, playing a significant role in chromatin remodeling and gene transcription control. creative-proteomics.comwikipedia.org

Lipids and Small Molecules: SAM-dependent methyltransferases are also involved in the methylation of lipids, hormones, neurotransmitters, and a variety of secondary metabolites. wikipedia.orgresearchgate.netwikipedia.org These modifications can impact the activity, synthesis, and metabolism of these diverse molecules.

The mechanism of methyl transfer typically involves an SN2-like nucleophilic attack on the methyl group of SAM, with the methionine sulfur serving as the leaving group. nih.govwikipedia.org The structural diversity of SAM-dependent methyltransferases, particularly in their substrate-binding regions, allows them to accommodate a vast array of substrates. researchgate.net While the primary function of many SAM-dependent enzymes is methylation, some can catalyze other reactions, such as aminopropyl transfer, as seen in the biosynthesis of polyamines like spermidine (B129725) and spermine, where decarboxylated SAM (dc-SAM) serves as the donor. wikipedia.orgrsc.orgwikipedia.org

Cyclic Adenosine Monophosphate (cAMP) in Signal Transduction

Cyclic adenosine monophosphate (cAMP) is a pivotal second messenger molecule that plays fundamental roles in intracellular signal transduction in a wide variety of organisms, from bacteria to mammals. nih.govwikipedia.orgnih.govbiologyonline.commdpi.comhmdb.ca It was the first second messenger to be identified, a discovery that significantly advanced the understanding of how cells respond to extracellular signals. nih.govnih.govwikipedia.orgbmglabtech.com

cAMP as a Secondary Messenger in Intracellular Signaling

As a second messenger, cAMP mediates the intracellular effects of many hormones and neurotransmitters that cannot directly cross the plasma membrane. nih.govwikipedia.orgbiologyonline.comhmdb.cawikipedia.orgwikidoc.org Extracellular signals, often referred to as "first messengers," bind to cell surface receptors, typically G-protein coupled receptors (GPCRs). nih.govbmglabtech.comnumberanalytics.comfiveable.mewikipedia.org This binding event triggers a cascade that often involves the activation of adenylyl cyclase (AC), an enzyme located at the cell membrane. nih.govbiologyonline.comhmdb.cawikidoc.orgnumberanalytics.comfiveable.mekhanacademy.org AC catalyzes the conversion of adenosine triphosphate (ATP) into cAMP, a reaction that involves the removal of two phosphate groups and the formation of a cyclic structure linking the remaining phosphate to the sugar moiety. biologyonline.commdpi.comhmdb.cakhanacademy.org

The production of cAMP in response to a first messenger binding event serves to amplify the original signal within the cell. wikipedia.orgfiveable.me Once generated, cAMP diffuses within the cytoplasm and binds to specific intracellular effector proteins, thereby relaying and propagating the signal. nih.govwikipedia.orgnih.govhmdb.cawikipedia.orgbmglabtech.com The intracellular levels of cAMP are tightly regulated by the balance between the activity of AC, which synthesizes cAMP, and cyclic nucleotide phosphodiesterases (PDEs), which hydrolyze cAMP back to 5'-AMP, thus terminating the signal. nih.govnih.govbiologyonline.comwikidoc.orgfiveable.me

Regulatory Pathways and Cellular Responses Involving cAMP

The cAMP signaling pathway is involved in a vast array of cellular processes and physiological responses. The primary effectors of cAMP in mammalian cells are protein kinase A (PKA), exchange proteins activated by cAMP (EPACs), and cyclic nucleotide-gated (CNG) ion channels. nih.govnih.govhmdb.ca

Protein Kinase A (PKA): PKA is the best-understood target of cAMP. nih.gov In its inactive state, PKA exists as a tetrameric holoenzyme. wikidoc.org The binding of cAMP to the regulatory subunits of PKA causes their dissociation from the catalytic subunits, thereby activating the catalytic subunits. nih.govwikidoc.org Active PKA then phosphorylates a multitude of target proteins on serine or threonine residues, altering their activity and leading to diverse cellular outcomes. nih.govbiologyonline.comwikidoc.org PKA-mediated phosphorylation plays a key role in metabolic regulation (e.g., glucose and lipid metabolism), gene expression (by phosphorylating transcription factors like CREB), and other cellular functions. nih.govnih.govwikidoc.orgnumberanalytics.comnews-medical.net

EPACs: EPACs are guanine-nucleotide exchange factors that are also activated by direct binding of cAMP. nih.govnih.gov EPACs primarily function by activating small GTPases, which in turn regulate various cellular processes, including cell adhesion, cell-cell junction formation, and exocytosis.

Cyclic Nucleotide-Gated (CNG) Ion Channels: cAMP can directly bind to and regulate the activity of certain ion channels, such as HCN channels. nih.govwikipedia.orgnih.govhmdb.ca These channels are permeable to cations and play roles in regulating membrane potential in electrically excitable cells. nih.gov

The specific cellular response to cAMP signaling is highly dependent on the cell type and the particular set of PKA substrates, EPAC targets, and CNG channels present. wikidoc.orgkhanacademy.org cAMP signaling pathways interact with other intracellular signaling pathways, such as calcium signaling and MAPK pathways, allowing for the integration of multiple signals and the coordination of complex cellular responses. nih.govnumberanalytics.comnih.gov Dysregulation of cAMP signaling has been implicated in various disease states. nih.govmdpi.comwikipedia.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound190 nih.govguidetopharmacology.orgfishersci.atmpg.de
S-Adenosylmethionine (SAM)34755 ctdbase.orguni.luwikidata.orgguidetopharmacology.org
Cyclic Adenosine Monophosphate (cAMP)6076 wikipedia.orgfishersci.comfishersci.ptguidetopharmacology.org

Data Table: Key Components and Functions in cAMP Signaling

ComponentRole in cAMP Pathway
First MessengerExtracellular signal (e.g., hormone, neurotransmitter) that binds to a receptor. wikipedia.org
G-Protein Coupled Receptor (GPCR)Cell surface receptor that binds the first messenger and activates G proteins. nih.govnumberanalytics.comfiveable.mewikipedia.org
Adenylyl Cyclase (AC)Enzyme that synthesizes cAMP from ATP upon activation by G proteins. nih.govbiologyonline.comhmdb.cawikidoc.orgnumberanalytics.comfiveable.mekhanacademy.org
Cyclic AMP (cAMP)Second messenger that diffuses intracellularly and binds effector proteins. nih.govwikipedia.orgnih.govbiologyonline.commdpi.comhmdb.cawikipedia.orgwikidoc.org
Protein Kinase A (PKA)Primary effector of cAMP; phosphorylates target proteins to mediate cellular responses. nih.govnih.govwikidoc.orgnews-medical.net
Phosphodiesterases (PDEs)Enzymes that hydrolyze cAMP to 5'-AMP, terminating the signal. nih.govnih.govbiologyonline.comwikidoc.orgfiveable.me
EPACscAMP-activated guanine-nucleotide exchange factors that regulate small GTPases. nih.govnih.gov
CNG Ion ChannelsIon channels directly regulated by cAMP binding. nih.govwikipedia.orgnih.govhmdb.ca

Molecular Interactions and Recognition of Adenine by Proteins

Principles of Protein-Adenine Binding

Protein-adenine binding is driven by a variety of interactions that ensure both affinity and specificity. These principles involve the chemical nature of adenine (B156593) and the complementary properties of the protein binding site. pnas.orgpnas.org this compound's planar structure and the distribution of hydrogen bond donors and acceptors across its different edges are key features recognized by proteins. pnas.orgwikipedia.org

Physicochemical Patterns of Protein-Adenine Interactions

Physicochemical interactions between proteins and this compound encompass hydrogen bonding, electrostatic interactions, aromatic stacking, and van der Waals forces. pnas.orgpnas.orgresearchgate.net While hydrogen bonding provides specificity, other interactions, particularly aromatic and nonpolar contacts, contribute significantly to binding affinity and geometric complementarity. pnas.orgresearchgate.net Studies have characterized these patterns across a large set of this compound-binding proteins, revealing a comprehensive catalog of such interactions. pnas.org

Hydrogen Bonding Motifs in this compound Recognition (Watson-Crick, Hoogsteen, Sugar Edges)

This compound possesses three edges capable of forming hydrogen bonds: the Watson-Crick edge, the Hoogsteen edge, and the sugar edge. pnas.orgwikipedia.org Traditionally, the Watson-Crick edge was primarily reported to be involved in protein binding, utilizing the N1 and N6 atoms. pnas.orgresearchgate.net However, more recent studies with larger datasets indicate that all of this compound's hydrogen bond donors and acceptors can be utilized for protein binding, suggesting that the Hoogsteen and sugar edges also participate in molecular recognition. pnas.orgnih.govnih.gov

Proteins often employ complementary hydrogen bonding motifs to recognize these edges. For instance, the Watson-Crick, Hoogsteen, and sugar edges of this compound, which have a donor-acceptor-donor (DAD) pattern, can be recognized by protein motifs with a complementary acceptor-donor-acceptor (ADA) pattern, forming distinct hydrogen bonds, including conventional N-H...O and N-H...N bonds, and weaker C-H...O bonds. nih.gov

Role of Specific Amino Acid Residues and Protein Binding Themes

Specific amino acid residues within the protein binding site play crucial roles in recognizing and binding this compound. These residues can interact with this compound through their side chains or the protein backbone. pnas.orgoup.comcancer.gov For example, aspartate (Asp) and glutamate (B1630785) (Glu), despite their negative charge, can participate in base readout, although they show a strong preference for cytosine over this compound in some contexts. pnas.org Asparagine (Asn) and glutamine (Gln) are frequently found in the major groove and show a preference for interacting with this compound through hydrogen bonding. pnas.orgoup.com

Recurring protein segments, referred to as "themes," are suggested to be evolutionary building blocks involved in this compound binding. pnas.orgnih.gov These themes, consisting of short amino acid segments, can be engaged in this compound binding, and their presence in a protein's sequence may indicate its function. pnas.orgnih.gov Previously documented this compound-binding motifs along the Watson-Crick edge include the "direct motif," "reverse motif," and "Asp motif," which involve interactions with this compound's N1 and N6 groups. pnas.orgresearchgate.net

Evolutionary Trajectories of this compound Binding Sites in Proteins

The evolution of protein-adenine binding is a complex process that has likely involved multiple independent emergence events. pnas.orgnih.govnih.gov Studying how proteins bind ancient fragments like this compound can provide insights into the emergence and evolution of molecular recognition. pnas.orgnih.govnih.gov Analysis of physicochemical this compound-binding patterns across diverse proteins and linking them to their evolutionary origins reveals complex relationships between sequence, structure, and function within this compound-binding sites. pnas.orgresearchgate.net The recurrence of specific amino acid themes in this compound binding sites across different proteins suggests that these themes have been utilized repeatedly during evolution to bind this compound-containing ligands. pnas.orgnih.govpnas.org

The evolutionary trajectories can involve the tuning of conformational flexibility in protein interaction domains. uoregon.edu For instance, the transition from an enzyme ancestor to a protein interaction domain family involved changes in flexibility that allowed for the binding of protein ligands, even when the ancestral enzyme had a latent binding site. uoregon.edu Evolutionary changes in binding partners, such as variations in rRNA, can also drive fold switching in proteins while retaining specificity for their molecular partner. oup.com

Mechanisms of Molecular Discrimination between this compound and Other Purines by Proteins

Proteins must be able to distinguish between similar molecules to ensure proper cellular function. oup.com Molecular discrimination between this compound and other purines, such as guanine (B1146940), is achieved through specific recognition mechanisms. oup.comoup.com While this compound and guanine are both purines with similar shapes, they have distinct hydrogen bond donor and acceptor abilities. oup.com

Proteins can differentiate between this compound and guanine based on the size and shape of the binding pocket and steric exclusion. oup.com For example, the exocyclic amino group of guanine at the N2 position can cause steric clashes with contacts made in an this compound binding pocket, thereby discriminating against guanine binding. oup.com In addition to steric exclusion, specific hydrogen bonding patterns contribute significantly to discrimination. oup.com The protein environments around this compound and guanine binding sites are significantly different in terms of the propensity of amino acid residues to be in the binding site and their propensity to form hydrogen bonds. oup.comnih.gov For instance, while this compound exposes an amino group in the major groove, acidic residues like Asp and Glu show a strong preference for cytosine over this compound due to factors including electrostatic repulsion with the N7 atom of this compound's imidazole (B134444) ring and the tendency of purine-purine dinucleotides to adopt conformations that disfavor interaction with negatively charged residues. pnas.org

Specific amino acid interactions contribute to this discrimination. A conserved lysine (B10760008) position in RNA recognition motifs (RRMs), for example, can orient the purine (B94841) to allow stereochemical discrimination between this compound and guanine based on the 6-position. cancer.gov

Spectroscopic Investigations of Protein-Adenine Interactions

Spectroscopic techniques provide valuable tools for investigating protein-adenine interactions and the conformational changes that occur upon binding. Techniques such as fluorescence and phosphorescence spectroscopy can be used to study the spectral properties of co-systems involving proteins and this compound or this compound derivatives. aip.orgresearchgate.netaip.org Changes in the fluorescence and phosphorescence spectra upon variation of protein and ligand concentrations can indicate binding interactions. aip.orgresearchgate.net

Circular dichroism (CD) spectroscopy is another method used to investigate the secondary structure and interactions of biomolecules, including DNA-protein interactions. jove.com CD spectroscopy can monitor conformational changes in both the nucleic acid and the protein upon binding. jove.com It can also be used to assess the affinity and sequence specificity of protein binding to DNA containing this compound. jove.com Raman spectroscopy has also been utilized to investigate chemical interactions in protein-ligand binding and can provide chemical information about the protein receptor. spectroscopyonline.com

Data Table: this compound Binding Motifs and Interacting Residues

Motif Type (Watson-Crick Edge)Interacting this compound AtomsInteracting Protein FeaturesExample Amino Acid Residues
Direct MotifN1, N6Protein backbone (carbonyl and amide groups)Not specified as side-chain dependent pnas.orgresearchgate.net
Reverse MotifN1, N6Protein backbone (carbonyl and amide groups)Not specified as side-chain dependent pnas.orgresearchgate.net
Asp MotifN6Aspartate side chainAsp pnas.orgresearchgate.net

Data Table: Hydrogen Bonding Edges of this compound and Recognition Motifs

This compound EdgeHydrogen Bonding Pattern (DAD)Complementary Protein Motif Pattern (ADA)Example Interactions
Watson-CrickDonor-Acceptor-DonorAcceptor-Donor-AcceptorN-H...O, N-H...N, C-H...O nih.gov
HoogsteenDonor-Acceptor-DonorAcceptor-Donor-AcceptorN-H...O, N-H...N, C-H...O nih.gov
SugarDonor-Acceptor-DonorAcceptor-Donor-AcceptorN-H...O, N-H...N, C-H...O nih.gov

Adenine and the Origin of Life Research Prebiotic Chemistry

Abiotic Synthesis Mechanisms of Adenine (B156593) on Early Earth

The abiotic synthesis of organic molecules, including nucleobases like this compound, from simpler inorganic precursors is a cornerstone of origin of life research. Scientists hypothesize that the conditions on primitive Earth could have facilitated such chemical reactions, leading to the formation of the building blocks necessary for life.

Formation from Simple Precursors (e.g., Hydrogen Cyanide, Cyanamide (B42294), Carbodiimide)

A significant breakthrough in prebiotic chemistry was the demonstration of this compound synthesis from simple molecules. Hydrogen cyanide (HCN) has long been considered a key precursor for nitrogenous bases due to its simple structure and potential abundance on early Earth. The abiotic synthesis of this compound from an aqueous solution of ammonia (B1221849) and HCN was first reported by Joan Oró and colleagues in 1960. pnas.orgcatalannews.comnih.govnih.govwikipedia.orgpnas.org This discovery showed that this compound, a constituent of DNA, RNA, and many coenzymes, could form nonenzymatically from simple starting materials under simulated primitive Earth conditions. pnas.orgnih.govpnas.orgtandfonline.com this compound is the pentamer of HCN, meaning it is formed from five HCN molecules. pnas.orgnih.govpnas.orgtandfonline.com

While the polymerization of HCN under various conditions has been repeatedly shown to produce this compound, the detailed mechanistic steps have been a subject of ongoing research. pnas.orgnih.gov Proposed pathways involve the sequential addition of HCN molecules, forming intermediates such as dimers, trimers, and tetramers before finally yielding this compound. tandfonline.com Computational studies using density functional theory have explored potential energy surfaces and activation energies for these reactions, suggesting that H₂O- or NH₃-catalyzed pathways might have been more favorable on primitive Earth than uncatalyzed alternatives. pnas.orgnih.govtandfonline.com

Other simple nitrogen-containing molecules, such as cyanamide (NH₂CN) and its isomer carbodiimide (B86325) (HNCNH), are also considered key prebiotic molecules that could potentially form this compound through a series of reactions. researchgate.netarxiv.orgastrobiology.comresearchgate.netoup.com These molecules may have formed through surface chemistry on grains in interstellar space and then been released into the gas phase. researchgate.netarxiv.orgastrobiology.com

Experimental Simulations of Primitive Earth Conditions

Numerous experiments have been conducted to simulate the conditions thought to be present on early Earth and investigate the abiotic synthesis of biomolecules. The classic Miller-Urey experiment, which demonstrated the synthesis of amino acids from a reducing atmosphere and electrical discharges, paved the way for further research into prebiotic synthesis. wikipedia.orgmdpi.com Inspired by this, experiments involving the refluxing of ammonium (B1175870) cyanide in aqueous solution led to the discovery of this compound formation through cyanide polymerization. nih.gov

Experimental simulations have explored various conditions, including different concentrations of precursors, temperatures, and the presence of catalysts or energy sources. For example, this compound has been detected from dilute solutions of ammoniacal HCN frozen for extended periods at low temperatures, simulating conditions potentially found on icy moons. pnas.org Experiments have also investigated the interaction between this compound and mineral surfaces, such as montmorillonite (B579905) clays, under conditions relevant to primitive oceans, examining adsorption capacities at different temperatures. cambridge.org These simulations provide insights into the plausible chemical pathways and environments that could have supported the formation and accumulation of this compound on early Earth.

Extraterrestrial Origin Hypotheses for this compound

An alternative or complementary hypothesis to in-situ abiotic synthesis on Earth is the delivery of prebiotic molecules, including this compound, from extraterrestrial sources. Evidence supporting this idea comes from the analysis of meteorites.

Scientists have discovered that fundamental building blocks of life, such as this compound and guanine (B1146940), can form in outer space and be transported to Earth via meteorites. nasa.govskyandtelescope.orgcsmonitor.comnhm.ac.uk Analysis of carbon-rich meteorites, including those collected from Antarctica and Australia, has revealed the presence of this compound in multiple samples. nasa.govcsmonitor.com Crucially, the detection of exotic molecules (nucleobase analogues) that are rare on Earth alongside the common nucleobases provides strong evidence that these compounds have an extraterrestrial origin rather than being solely due to terrestrial contamination after the meteorite's impact. nasa.govcsmonitor.comnhm.ac.ukutmb.edu

The discovery of this compound and other nucleobases in meteorites supports the theory that a supply of pre-made organic molecules from meteorites or comets could have contributed to the pool of building blocks available on early Earth, potentially kick-starting or accelerating the emergence of life. nasa.govnhm.ac.ukutmb.edu Experiments simulating conditions on asteroids or comets, such as UV irradiation of interstellar ice analogues, have also shown the formation of amino acids, further supporting the potential for extraterrestrial prebiotic chemistry. cecam.org

Implications of this compound's Abiotic Synthesis for Early Biochemical Evolution

The abiotic synthesis of this compound, whether on early Earth or through extraterrestrial delivery, has profound implications for understanding early biochemical evolution. As a fundamental component of nucleic acids (DNA and RNA) and energy currency molecules like ATP, the availability of this compound would have been a crucial step towards the development of complex biochemical systems.

The formation of this compound from simple, plausible prebiotic precursors like HCN demonstrates that key components of modern life could have arisen from non-biological processes under early Earth conditions. pnas.orgnih.govnih.govwikipedia.orgpnas.orgnih.gov This lends support to the concept of chemical evolution, where increasingly complex organic molecules were formed through natural processes before the emergence of the first life forms. pnas.org

The presence of this compound in meteorites suggests that the building blocks of life may have been widely available in the early solar system and delivered to Earth, potentially increasing the initial inventory of prebiotic molecules. nasa.govskyandtelescope.orgcsmonitor.comnhm.ac.ukutmb.edu This influx of extraterrestrial organic matter could have played a significant role in the transition from prebiotic chemistry to the origins of biology.

However, the incorporation of abiotically synthesized this compound into functional early replicators presents challenges. This compound synthesis from HCN typically requires relatively high concentrations of HCN, which may have been localized on early Earth. nih.gov Furthermore, this compound is susceptible to degradation through hydrolysis and reactions with other molecules, which could limit its accumulation over geological timescales. nih.gov Despite these challenges, the demonstrated abiotic formation and extraterrestrial presence of this compound underscore its significance as a key molecule in the puzzle of how life began. Its availability would have been a prerequisite for the formation of early genetic material and the subsequent evolution of biochemical pathways.

Genetic and Epigenetic Roles of Adenine Beyond Canonical Base Pairing

Adenine (B156593) Methylation (m6A) in Prokaryotic Gene Regulation and Epigenetics

N6-methylthis compound (m6A) is a prevalent DNA modification in prokaryotes, acting as an epigenetic mark that influences various cellular processes. nih.govnih.gov Unlike in eukaryotes where 5-methylcytosine (B146107) (m5C) is the most studied DNA methylation, bacteria exhibit a richer system including m6A and N4-methylcytosine (m4C). biorxiv.orgnih.gov

Mechanisms of m6A Methylation and Demethylation

In prokaryotes, m6A methylation is primarily catalyzed by specific DNA this compound methyltransferases (MTases). These enzymes typically utilize S-adenosyl-L-methionine (SAM) as the methyl donor, transferring a methyl group to the N6 position of the this compound ring. nih.govthegreerlab.com A well-characterized example is the Dam (DNA this compound methylase) enzyme found in Escherichia coli and other Gammaproteobacteria, which methylates this compound within the 5'-GATC-3' sequence motif. biorxiv.orgresearchgate.netwikipedia.orgneb.com Another example is the CcrM methyltransferase, which methylates adenines during the cell cycle. researchgate.net Some bacterial methyltransferases, like DnmA in Bacillus subtilis, target non-palindromic recognition sites. oup.com

The removal of the m6A modification can occur through demethylation processes. One known mechanism involves Fe(II)- and α-ketoglutarate-dependent dioxygenases belonging to the AlkB family. thegreerlab.com These enzymes can oxidatively demethylate the modified this compound. wikipedia.org Another proposed pathway involves the conversion of 6mA into hypoxanthine (B114508) by a 6mA deaminase, followed by base excision repair. thegreerlab.com

Genomic Distribution and Specificity of Methylation Sites

The genomic distribution of m6A methylation in prokaryotes is site-specific, dictated by the recognition sequences of the methyltransferase enzymes. For instance, the Dam methylase specifically targets GATC motifs. biorxiv.orgresearchgate.netwikipedia.orgneb.com In Serratia marcescens, GATC motifs are the main targets for m6A methylation, with a high percentage of adenines within these sites being methylated. biorxiv.orgtandfonline.com Studies in S. marcescens have identified GATC as a cognate motif for Dam. biorxiv.orgtandfonline.com Other bacteria may have different recognition motifs for m6A methylation, such as the GACG(m6A)G site in Bacillus subtilis recognized by DnmA. oup.com While some studies suggest m6A in bacterial mRNA might be at a low level and randomly introduced without a clear enzymatic recognition mechanism, DNA this compound methylation clearly exhibits site specificity based on the methylase. nih.gov

Data on m6A site distribution can be represented in tables detailing the percentage of methylated adenines within specific motifs across different bacterial strains or conditions. For example, in S. marcescens, a high percentage of GATC adenines were detected as m6A. tandfonline.com

Influence on Gene Expression and Phenotypic Adaptation

DNA this compound methylation in prokaryotes plays diverse roles, including protection against foreign DNA, regulation of DNA replication timing, and modulation of gene expression. nih.govbiorxiv.orgresearchgate.netmdpi.com The genomic distribution of m6A, particularly in motifs like GATC, has been linked to the regulation of gene expression in species like S. marcescens. biorxiv.orgnih.govtandfonline.com Methylation can influence the binding of DNA-binding proteins, either directly through steric hindrance or by altering DNA topology, thereby contributing to epigenetic regulation. researchgate.net

Research suggests that both genetic changes and this compound methylation can contribute to phenotypic adaptation in bacteria. biorxiv.orgnih.gov Studies involving experimental evolution of S. marcescens in different temperatures showed that evolved strains, even when genetically similar, exhibited many polymorphic m6A epiloci. biorxiv.orgnih.gov While a strong genetic control of methylation changes was not observed in this study, both genetic and epigenetic variants were associated with certain phenotypic traits. biorxiv.orgnih.gov This indicates the potential for this compound methylation to influence adaptive processes, although the stability of environmentally-induced epigenetic changes may be labile. biorxiv.orgnih.gov

This compound in Advanced Genome Editing Technologies

This compound's chemical structure makes it a target for precise modification in advanced genome editing techniques, particularly this compound Base Editors (ABEs).

Development and Mechanism of this compound Base Editors (ABEs)

This compound Base Editors (ABEs) are a class of genome editing tools designed to introduce precise single-nucleotide changes in DNA without creating double-strand breaks. crisprmedicinenews.comfrontlinegenomics.combiorxiv.orgcrisprmedicinenews.comtrilinkbiotech.comamericanpharmaceuticalreview.comnih.govfrontiersin.org Developed as an alternative to traditional CRISPR-Cas9 which relies on double-strand breaks and potentially error-prone repair, ABEs directly convert one DNA base to another at a targeted site. frontlinegenomics.combiorxiv.orgcrisprmedicinenews.comtrilinkbiotech.com

ABEs are typically engineered as fusion proteins. crisprmedicinenews.com A key component is a catalytically impaired form of the Cas9 enzyme, known as nickase Cas9 (nCas9), or a deactivated Cas9 (dCas9). frontlinegenomics.combiorxiv.orgcrisprmedicinenews.comtrilinkbiotech.comfrontiersin.org This modified Cas9 is guided to a specific genomic target site by a single-guide RNA (sgRNA). biorxiv.orgcrisprmedicinenews.comfrontiersin.org Fused to the Cas9 variant is an this compound deaminase enzyme, often an engineered version of a transfer RNA adenosine (B11128) deaminase (TadA). crisprmedicinenews.combiorxiv.orgtrilinkbiotech.comfrontiersin.orgfrontiersin.orgresearchgate.net While naturally occurring this compound deaminases typically modify RNA, engineered versions in ABEs are capable of editing DNA. crisprmedicinenews.comfrontiersin.orgfrontiersin.orgresearchgate.net

The mechanism of ABEs involves the Cas9-sgRNA complex binding to the target DNA, forming an R-loop structure that exposes a single-stranded DNA (ssDNA) region. crisprmedicinenews.comresearchgate.net The this compound deaminase component then acts on an this compound within this exposed ssDNA bubble, catalyzing its deamination to inosine (B1671953). crisprmedicinenews.combiorxiv.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net Inosine is subsequently read as guanine (B1146940) by the cellular DNA repair or replication machinery. crisprmedicinenews.combiorxiv.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Targeted DNA Modifications via A-T to G-C Conversions

The deamination of this compound to inosine by ABEs ultimately leads to a targeted A-T to G-C base pair conversion in the DNA. crisprmedicinenews.comfrontlinegenomics.combiorxiv.orgcrisprmedicinenews.comamericanpharmaceuticalreview.comnih.govfrontiersin.orgfrontiersin.org This precise conversion capability is a significant advantage of ABE technology, allowing for the correction of point mutations that involve A-T to G-C transitions. frontlinegenomics.combiorxiv.orgcrisprmedicinenews.comamericanpharmaceuticalreview.comnih.govfrontiersin.org

ABEs are particularly valuable because a substantial proportion of pathogenic point mutations associated with human genetic diseases are theoretically correctable by A-T to G-C conversions. crisprmedicinenews.comcrisprmedicinenews.comamericanpharmaceuticalreview.comnih.govfrontiersin.org While cytosine base editors (CBEs) mediate C-G to T-A conversions, ABEs address the complementary set of transition mutations. crisprmedicinenews.comfrontlinegenomics.comcrisprmedicinenews.comamericanpharmaceuticalreview.comnih.govfrontiersin.org The ability to induce these specific changes without generating double-strand breaks reduces the risk of insertions and deletions (indels) and other unintended mutations, contributing to the precision of base editing. frontlinegenomics.combiorxiv.orgcrisprmedicinenews.comtrilinkbiotech.comfrontiersin.org Ongoing research aims to improve ABE efficiency and specificity, including the development of new variants with improved editing capabilities and reduced off-target effects. crisprmedicinenews.combiorxiv.orgcrisprmedicinenews.comamericanpharmaceuticalreview.comresearchgate.net

Research into Spontaneous this compound Mutations and Transitions

Spontaneous mutations are a fundamental aspect of genome evolution and stability. This compound, one of the four canonical DNA bases, is susceptible to spontaneous alterations that can lead to mutations, particularly transitions. A primary spontaneous modification of this compound is deamination, which converts this compound (A) to hypoxanthine (Hx). pnas.orgnih.govfrontiersin.org Hypoxanthine is an uncommon base that, during DNA replication, preferentially pairs with cytosine (C) instead of thymine (B56734) (T), the usual partner of this compound. nih.govpearson.com This mispairing can result in an A:T to G:C transition mutation in subsequent rounds of replication if the hypoxanthine lesion is not repaired. pnas.orgnih.govfrontiersin.orgpearson.com

Research into the mechanisms of spontaneous this compound deamination has explored various chemical pathways. Studies using theoretical methods, such as Density Functional Theory (DFT) and steered molecular dynamics (SMD) simulations, have investigated the deamination reaction of this compound under different conditions, including in the presence of water molecules and hydroxide (B78521) ions. researchgate.netfrontiersin.orgresearchgate.net These studies aim to determine the activation energy barriers and reaction rates for this compound deamination, providing insights into its spontaneity. While some pathways initiated by deprotonation at the amino group by OH⁻ show high activation barriers, other mechanisms involving water molecules, such as the reaction with three water molecules, appear more plausible with lower activation energies. researchgate.netresearchgate.net The hydrolytic deamination of this compound typically involves the formation of a tetrahedral intermediate followed by dissociation to products. researchgate.netfrontiersin.org

Cellular repair mechanisms, particularly the base excision repair (BER) pathway, are crucial for counteracting the effects of spontaneous this compound deamination. frontiersin.orgpearson.com Enzymes like DNA glycosylases, such as 3-methylthis compound (B1666300) DNA glycosylase II (AlkA) and certain Family V uracil (B121893) DNA glycosylases, can recognize and remove hypoxanthine from DNA, initiating the repair process. nih.govfrontiersin.org Endonucleases, such as Endonuclease V (EndoV) and Endonuclease Q (EndoQ), also play a role in repairing hypoxanthine-containing DNA by cleaving the phosphodiester backbone, thus facilitating the removal of the damaged base and subsequent repair synthesis. pnas.orgfrontiersin.orgnih.gov The efficiency of these repair systems is critical in preventing the accumulation of A:T to G:C transitions caused by spontaneous this compound deamination.

Research has also explored the role of tautomeric shifts in spontaneous mutations. While the canonical amino-keto forms of DNA bases are dominant, rare imino-enol tautomers can form spontaneously. libretexts.orgrsc.org If these rare tautomers exist during DNA replication, they can lead to mispairing (e.g., this compound in its imino tautomer pairing with cytosine) and subsequent mutations. libretexts.org Theoretical studies have investigated the energy landscape and stability of tautomeric forms of this compound-thymine base pairs, particularly during processes like DNA strand separation, which might influence the likelihood of tautomerization and its contribution to spontaneous mutagenesis. rsc.orgacs.org

Studies on spontaneous mutation spectra in organisms like Escherichia coli have provided experimental data on the types and frequencies of spontaneous mutations, including transitions. pnas.org These studies, often using mismatch repair-deficient strains to reveal replication errors, show that base substitutions, including A:T to G:C transitions, are a significant component of spontaneous mutations. pnas.org

The following table summarizes key aspects of spontaneous this compound mutations and transitions discussed in the research:

ProcessOutcomeConsequence if UnrepairedRepair Pathway(s) Involved
Spontaneous Deamination of this compound (A)Formation of Hypoxanthine (Hx) pnas.orgnih.govfrontiersin.orgHx pairs with Cytosine (C) during replication nih.govpearson.comBase Excision Repair (BER) frontiersin.orgpearson.com
Replication past Hypoxanthine (Hx) lesionIncorporation of Cytosine (C) opposite Hx nih.govpearson.comA:T to G:C Transition Mutation pnas.orgnih.govfrontiersin.orgnih.govBase Excision Repair (BER), Alternative Excision Repair (AER) frontiersin.orgpearson.com
Tautomeric Shift of this compoundFormation of rare Imino Tautomer libretexts.orgrsc.orgImino this compound can mispair with Cytosine libretexts.orgNot explicitly detailed in search results for this compound tautomers, but likely involves mismatch repair if misincorporation occurs.

Research continues to explore the intricate mechanisms of spontaneous this compound mutations and the cellular defense systems that mitigate their impact on genomic integrity.

Synthetic Biology Applications and Adenine Analogues Research

Engineering of Adenine (B156593) Metabolic Pathways in Microbial Systems

Metabolic engineering, a core discipline within synthetic biology, aims to optimize cellular processes for enhanced production of desired compounds or improved cellular performance. researchgate.netmdpi.com This often involves manipulating existing metabolic pathways or introducing new ones into host organisms like bacteria and yeast. shikifactory100.eumdpi.com this compound metabolic pathways, involved in the synthesis and utilization of this compound-containing molecules such as ATP, NAD, and FAD, are targets for such engineering efforts. nih.govmdpi.com

Metabolic Engineering for Enhanced Production of Bioactive Molecules

Microbial cell factories are increasingly used for the sustainable production of high-value chemicals and bioactive molecules. shikifactory100.eu Metabolic engineering strategies are employed to enhance the supply of precursors and optimize the activity of enzymes within biosynthetic pathways. mdpi.commdpi.com For instance, engineering the synthesis and regeneration of cofactors like flavin this compound dinucleotide (FAD) in Escherichia coli has been explored to improve the production of α-keto acids. nih.govresearchgate.net Overexpression and fine-tuning of genes involved in FAD synthesis, such as ribH, ribC, and ribF, have shown significant increases in product titers. nih.govresearchgate.net Similarly, optimizing the regeneration rate of cofactors like FADH2/FAD through the overexpression of enzymes like formate (B1220265) dehydrogenase (FDH) and NADH oxidase (NOX) can further enhance production efficiency. nih.gov

Design of Synthetic Genetic Circuits Incorporating this compound Metabolites

Synthetic genetic circuits are designed to control cellular behavior and metabolic flux. These circuits often incorporate components that respond to or utilize cellular metabolites, including this compound metabolites. For example, biosensors that detect and monitor intracellular levels of NADPH (a derivative of NADP+, which contains this compound) have been developed. mdpi.com These biosensors can be used in metabolic engineering to dynamically regulate metabolic pathways in real-time, helping to maintain the balance of cofactors like NADPH/NADP+ and improve the coordination of cell growth and product synthesis. mdpi.com Furthermore, synthetic biology toolkits exploiting technologies like CRISPR-Cas have been developed for precise genome engineering in bacteria, including this compound base editors (ABEs) that catalyze A→G (or T→C) conversions, enabling targeted single-nucleotide modifications for applications such as introducing or reverting premature stop codons to inactivate or restore gene function. biorxiv.orgoup.com

Design and Synthesis of this compound Analogues and Derivatives

The this compound scaffold is a privileged structure in medicinal chemistry due to its involvement in crucial biological processes. academie-sciences.fracademie-sciences.fr This has driven extensive research into the design and synthesis of this compound analogues and derivatives with modified structures to achieve desired biological activities. academie-sciences.fracademie-sciences.fr These modifications can lead to compounds with altered binding affinities, increased stability, or novel functions. academie-sciences.fr

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold affect their interaction with biological targets, such as enzymes or receptors. academie-sciences.fracademie-sciences.fracs.org These studies involve synthesizing a series of this compound derivatives with systematic structural changes and evaluating their biological activity. acs.orgnih.gov For instance, SAR studies of this compound and deazathis compound derivatives as ligands for this compound receptors have revealed that substitutions at the 8-position (with basic residues) or the 9-position (with polar substituents) can significantly impact binding affinity. acs.orgnih.gov Similarly, modifications at the C-2, C-6, and N-9 positions of the purine (B94841) nucleus have been shown to affect the potency and selectivity of this compound-based compounds for adenosine (B11128) receptors. mdpi.com SAR analysis of 2-arylalkynyl-adenine derivatives has provided insights into the structural requirements for potent and selective human A3 adenosine receptor antagonists. nih.govacs.org

Development of Pharmacological Probes and Enzyme Inhibitors based on this compound Scaffold

The this compound scaffold serves as a foundation for developing pharmacological probes and enzyme inhibitors. academie-sciences.fracademie-sciences.fr By designing analogues that mimic endogenous this compound-containing molecules or transition states of enzymatic reactions, researchers can create compounds that bind to specific protein targets and modulate their activity. academie-sciences.frnih.gov For example, this compound-based inhibitors targeting kinases and methyltransferases are used in cancer treatment. academie-sciences.fracademie-sciences.fr Adenosine analogues that inhibit DNA/RNA synthesis are employed as antiviral and anticancer agents. academie-sciences.fracademie-sciences.fr NAD analogues are being investigated as inhibitors of NADK in the context of bacterial infections. academie-sciences.fracademie-sciences.fr The design of transition-state analogues based on this compound metabolites has led to potential therapeutic agents for various diseases. nih.gov The this compound core scaffold is frequently found in inhibitors that target the ATP-binding domains of enzymes like bacterial histidine kinases, and SAR studies help identify modifications that enhance potency and selectivity. nih.gov

Research into Fluorescent this compound Mimics for Nucleic Acid Probing

Fluorescent this compound mimics are valuable tools for studying the structure, dynamics, and interactions of nucleic acids. rsc.orgcambridge.orgnih.gov These analogues are designed to be incorporated into DNA or RNA sequences, where their fluorescence properties can report on their local environment. rsc.orgnih.gov Examples include 2-aminopurine (B61359) (2-AP) and 6-methylthis compound (B55543) (6MAP), which are sensitive to base stacking interactions and can be used to probe changes in DNA helical structure. cambridge.orgacs.orgacs.org Pentacyclic this compound (pA) is another fluorescent this compound analogue that pairs selectively with thymine (B56734) and exhibits exceptional brightness, making it useful for Förster Resonance Energy Transfer (FRET) measurements to determine distances and orientations within nucleic acids. rsc.org this compound-coumarin derivatives have been designed as small molecule fluorescent probes for imaging nucleic acids in cellular compartments like mitochondria and nucleoli. nih.govresearchgate.net Second-generation fluorescent quadracyclic this compound analogues have been developed as environment-responsive probes with enhanced brightness, useful for investigating DNA structural changes and interactions. researchgate.netchalmers.se

This compound in Biomaterial and Biosensor Development

This compound, a fundamental nucleobase found in DNA and RNA, plays an increasingly significant role in the development of advanced biomaterials and biosensors. Its unique chemical structure, including its hydrogen bonding capabilities and aromatic ring system, makes it a versatile building block for creating functional materials with tailored properties. Research in this area leverages this compound's molecular recognition properties and its ability to self-assemble to construct novel nanoscale architectures and sensing platforms.

The integration of this compound into biomaterials can enhance their interaction with biological systems and provide specific functionalities. For instance, this compound-containing polymers have been explored for applications requiring specific binding or recognition events. The use of this compound in biosensors often relies on its electrochemical properties or its ability to form stable interactions with target molecules, enabling the detection of various substances.

A study on developing an acrylamide (B121943) biosensor utilized purine bases, including this compound, through computational and electrochemical methods. The interaction of double-stranded DNA with purine bases showed a low Gibbs binding free energy, suggesting stable interactions. Electrochemical analysis of this compound using a boron-doped diamond electrode revealed an irreversible oxidation peak, the current of which decreased linearly with increasing acrylamide concentration due to adduct formation between this compound and acrylamide. scilit.comoup.comoup.comresearchgate.net This demonstrates this compound's utility as a biomarker in electrochemical sensing platforms.

Self-Assembly of this compound Molecules on Surfaces for Nanostructure Fabrication

The intrinsic ability of this compound molecules to self-assemble on various surfaces is a key aspect in the fabrication of ordered nanostructures. This self-assembly is primarily driven by intermolecular interactions, particularly hydrogen bonding, and molecule-substrate interactions. The resulting ordered arrangements have potential applications in nanoelectronics and molecular-based devices. mdpi.comresearchgate.net

Studies using scanning tunneling microscopy (STM) have shown that this compound molecules deposited on surfaces like Au (111) can self-assemble into well-ordered two-dimensional (2D) islands. mdpi.com On a clean Au (111) surface at 150 K, this compound molecules were observed to form a honeycomb-like network where each this compound molecule is connected to three neighbors. mdpi.com The weak molecule-substrate interaction in this case suggests that the formation of these 2D self-assembled islands is mainly controlled by molecule-molecule interactions. mdpi.com

This compound's self-assembly behavior has also been reported on Ag-terminated Si (111) surfaces, driven by hydrogen bond packing. mdpi.com The versatility of nucleic acid bases, including this compound, in self-assembling into a wide variety of nanoscale patterned structures highlights their potential as building blocks for supramolecular nanostructures. mdpi.com

Furthermore, the self-assembly of this compound derivatives on surfaces can be directed by the specific intermolecular interactions provided by the this compound moiety. Research combining high-resolution STM imaging and density functional theory (DFT) calculations has demonstrated the ability to tune the self-assembled nanostructures of this compound derivatives on a Au(111) surface. tongji.edu.cnrsc.org This directed self-assembly, primarily governed by the double hydrogen bonds provided by the this compound moiety, allows for the controlled arrangement of functional molecules on surfaces. tongji.edu.cn

Poly-adenine-based DNA probes have also been shown to self-assemble onto gold surfaces, forming compact and ordered monolayers through their intrinsic polyA fragments. sioc-journal.cn This self-assembly provides both anchoring and recognition capabilities, making these probes useful in the development of various biosensors, including colorimetric, fluorescence, surface-enhanced Raman scattering (SERS), and electrochemical biosensors. sioc-journal.cn

An example of utilizing this compound DNA self-assembly for nanomedicine is the creation of pH- and near-infrared (NIR)-responsive gold nanorod vehicles for cancer treatment. rsc.org Thiolated poly(A) was self-assembled on the surface of gold nanorods via Au-S bonding, creating a nanotherapeutic system capable of loading and releasing a chemotherapeutic drug through this compound-coralyne-adenine specific binding. rsc.org

Surface Interactions of this compound for Advanced Material Design

Understanding the interactions between this compound and various surfaces is crucial for designing advanced materials with specific functionalities. These surface interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions, can influence the orientation, assembly, and properties of this compound on a given substrate. nih.gov

The adsorption of this compound on well-defined single crystal surfaces, such as Cu(110), has been studied as a model to understand DNA base-surface interactions. researchgate.net this compound's molecular structure, with its amino group and aromatic ring, favors a flat-lying orientation when interacting with substrates. researchgate.net Studies on Cu(110) have shown the formation of ordered one-dimensional molecular chains at low coverage, which order into chiral domains upon annealing. researchgate.net Ab initio calculations have confirmed the molecular orientation and indicated sp3 hybridization on the amino nitrogen atom directly bonded to the substrate. researchgate.net

Supramolecular this compound coordination complexes can be used to transfer molecular properties onto surfaces, which is particularly useful for nanoscale applications requiring specific noncovalent interactions. nih.gov The versatile coordination abilities and hydrogen-bonding capacity of this compound offer a novel approach for incorporating a natural ligand into materials synthesis. nih.gov

Research on the interaction of this compound with gold surfaces using surface-enhanced Raman spectroscopy (SERS) and surface-enhanced infrared absorption spectroscopy (SEIRA) has provided insights into the binding mechanisms. researchgate.net These studies showed pH-dependent conformational changes of this compound adsorbed on gold nanoshell surfaces, consistent with this compound protonation and reduced binding at low pH. researchgate.net The spectra suggested that this compound binds "end-on" to the gold surface via a ring nitrogen, with the amino group aligned near the surface normal. researchgate.net

Density functional theory (DFT) studies exploring the electronic interactions of nucleobases with graphene have shown that this compound's interaction with graphene can significantly enhance its electronegativity and chemical potential, particularly at the nitrogen position. nih.gov This understanding of electronic interactions at the interface is vital for developing advanced biosensors and nanodevices utilizing graphene. nih.gov

This compound has also been incorporated into polymer hydrogels to create adhesive biomaterials for tissue engineering. researchgate.net this compound-dopamine immobilized polymers showed enhanced adhesiveness, transparency, biocompatibility, and promoted cell proliferation. researchgate.net The use of nucleobase pairs like this compound and uracil (B121893) in hydrogels is of interest for developing materials with promising properties. researchgate.net

Furthermore, this compound-functionalized polyacrylates have been used in the development of supramolecular polymer adhesives. rsc.org The formation of this compound-thymine hydrogen bonds was confirmed to contribute to the adhesive strength. rsc.org The this compound-based polyacrylate showed a higher shear strength, and blends of this compound and thymine containing polyacrylates exhibited significantly higher adhesive strength due to the stronger binding of the complementary base pair. rsc.org These findings highlight the role of specific this compound interactions in the performance of advanced adhesive materials.

Here is a summary of some research findings related to this compound's surface interactions and self-assembly:

Surface/MaterialThis compound Behavior/InteractionKey FindingsReference
Au (111)Self-assembly into 2D islandsForms honeycomb-like network, primarily driven by molecule-molecule interactions. mdpi.com mdpi.com
Ag-terminated Si (111)Self-assemblyDriven by hydrogen bond packing. mdpi.com mdpi.com
Au (111) (with derivatives)Directed self-assembly of derivativesThis compound moiety directs the formation of ribbon structures via double hydrogen bonds. tongji.edu.cnrsc.org tongji.edu.cnrsc.org
Gold surface (polyA probes)Self-assembly into compact monolayersProvides anchoring and recognition capabilities for biosensors. sioc-journal.cn sioc-journal.cn
Gold nanorods (polyA)Self-assembly via Au-S bondingCreates pH- and NIR-responsive drug delivery vehicles. rsc.org rsc.org
Cu(110)Adsorption and self-assembly into 1D chains and chiral domainsFavors flat-lying orientation; interactions involve sp3 hybridized amino nitrogen. researchgate.net researchgate.net
Gold nanoshellsAdsorption and pH-dependent bindingBinds "end-on" via a ring nitrogen; binding is reduced at low pH due to protonation. researchgate.net researchgate.net
GrapheneElectronic interactionsEnhances this compound's electronegativity and chemical potential at the nitrogen position. nih.gov nih.gov
Polymer hydrogels (with dopamine)Immobilization and enhanced adhesivenessImproves biocompatibility and promotes cell proliferation. researchgate.net researchgate.net
PolyacrylatesFunctionalization for supramolecular adhesivesForms hydrogen bonds contributing to adhesive strength; blends with thymine-functionalized polymers show increased adhesion. rsc.org rsc.org
Boron-doped diamond electrodeElectrochemical oxidation and adduct formationUsed as a biomarker in acrylamide biosensors; forms adducts with acrylamide, affecting oxidation peak current. scilit.comoup.comoup.comresearchgate.net scilit.comoup.comoup.comresearchgate.net

Advanced Research Methodologies for Adenine Studies

Spectroscopic Techniques for Investigating Adenine (B156593) and Its Interactions

Spectroscopic methods are indispensable tools for probing the electronic structure, excited states, and interactions of this compound. By analyzing how this compound absorbs, emits, or scatters light, researchers can gain a deeper understanding of its behavior.

Optical Absorption, Fluorescence, and Phosphorescence Spectroscopy

Optical absorption spectroscopy reveals how this compound interacts with light across different wavelengths, providing information about its electronic transitions. aip.orgresearchgate.net this compound exhibits characteristic absorption spectra in the ultraviolet (UV) range due to its π-electron system. aip.orgresearchgate.net

Fluorescence and phosphorescence spectroscopy examine the emission of light from this compound following excitation. aip.orgresearchgate.net While this compound itself has poor fluorescence properties, modifications or its incorporation into larger structures like DNA or RNA can lead to observable fluorescence or phosphorescence. nih.gov Studies on dinucleotides containing this compound, such as ApC, have shown that energy transfer can occur at the singlet level, leading to excimer formation and characteristic fluorescence. pnas.org Phosphorescence studies, often conducted at low temperatures (e.g., 77 K or 4.2 K), can reveal triplet electronic excitation traps. aip.orgaip.orgbitp.kiev.ua For instance, in RNA and oligonucleotides, this compound bases can act as triplet excitation traps. aip.orgaip.org

Analysis of Electronic Energy Levels and Excitation Traps

Spectroscopic investigations allow for the determination of the positions of the first excited electronic energy levels in this compound-containing molecules. aip.orgaip.org This is crucial for understanding how energy is absorbed and transferred within these systems. In DNA, this compound-thymine (A-T) complexes can serve as main triplet electronic excitation traps, while in RNA and oligoadenylates, this compound groups fulfill this role. aip.orgaip.orgbitp.kiev.ua Proteins containing π-electron groups, such as tryptophan and tyrosine, can also act as triplet excitation traps, and their interaction with this compound derivatives can be studied through changes in fluorescence and phosphorescence spectra. aip.orgresearchgate.netaip.org

Studies have shown that the energy structures of macromolecules like DNA and RNA are primarily determined by the individual properties of their π-electron systems, including those of this compound. researchgate.net Analysis of excitation spectra of fluorescence and phosphorescence provides evidence for energy transfer processes and the localization of excitation energy within this compound-containing structures. pnas.org

Computational Chemistry and Molecular Dynamics Simulations

Computational methods, particularly quantum chemistry and molecular dynamics simulations, complement experimental techniques by providing detailed insights into the electronic structure, reaction mechanisms, molecular recognition, and dynamics of this compound at the atomic level. nih.govtandfonline.comacta.co.inalbany.edu

Quantum Chemical Computations for Reaction Mechanisms

Quantum chemical computations, including ab initio and density functional theory (DFT) methods, are extensively used to investigate the reaction mechanisms involving this compound. aanda.orgnih.govacs.orgfigshare.com These methods can explore potential reaction pathways, calculate reaction energies, and determine activation barriers. aanda.orgnih.gov

For example, quantum chemical studies have explored the possible formation pathways of this compound in interstellar space from simpler molecules like hydrogen cyanide (HCN) and cyanamide (B42294) (NH₂CN). aanda.org These calculations can identify exothermic and barrierless reactions that are likely to occur in cold interstellar clouds. aanda.org

Quantum chemistry is also employed to study reactions of this compound in aqueous environments, such as the addition of hydroxyl radicals, providing insights into the formation of mutagenic products like 8-oxoA and FAPyA. acs.orgfigshare.com DFT calculations have been used to investigate the hydrolytic deamination of this compound, exploring different possible mechanisms and the role of water molecules in assisting the reaction. frontiersin.org

Simulations of Molecular Recognition and Dynamics

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of this compound and its interactions with other molecules, including solvents, proteins, and nucleic acids. nih.govacta.co.inalbany.edufrontiersin.orgacs.org These simulations can provide insights into molecular recognition processes, conformational changes, and the influence of the environment on this compound's properties. nih.govacta.co.inalbany.edu

MD simulations have been used to study the conformations of this compound bulges in DNA octamers and their influence on DNA structure, revealing pathways for interconversion between different forms important for molecular recognition. nih.gov Simulations can also investigate the solvation dynamics of this compound in various solvents, such as water-dimethyl sulfoxide (B87167) mixtures, by analyzing radial distribution functions and hydrogen bonding. acta.co.in

Steered molecular dynamics (SMD) simulations can be applied to study processes like the transition between this compound and guanine (B1146940), providing free energy profiles and insights into reaction mechanisms assisted by other molecules. frontiersin.org MD simulations are also valuable for understanding the interaction and recognition between small molecules and nucleic acids containing this compound. albany.edufrontiersin.org

Density Functional Theory (DFT) for Structural and Interaction Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure, geometries, and interaction energies of this compound and its complexes. tandfonline.comvnu.edu.vnnih.govuc.ptnih.govtsijournals.comacs.org DFT calculations can optimize molecular structures, simulate vibrational spectra, and analyze parameters like binding energy, charge transfer, and frontier molecular orbitals. tandfonline.comvnu.edu.vnnih.govnih.govtsijournals.com

DFT is applied to study the interaction of this compound with various systems, including metal ions, nanoclusters, and graphene. vnu.edu.vnnih.govtsijournals.com For instance, DFT studies have explored the interaction of this compound with golden nanoclusters, determining adsorption energies and the nature of the interaction (e.g., chemisorption). DFT is also used to investigate the interaction of this compound with metal ions like Fe²⁺ and Co²⁺, identifying preferred binding sites and calculating metal ion affinity. tsijournals.com

Furthermore, DFT calculations are coupled with experimental spectroscopic techniques like infrared and Raman spectroscopy to assign vibrational modes and characterize the formation of cocrystals involving this compound, such as with fumaric acid. nih.govuc.pt DFT provides theoretical benchmarks for interpreting experimental spectra and understanding the role of intermolecular interactions like hydrogen bonding. nih.govuc.pt DFT is also used to explore the electronic interactions between this compound and materials like graphene, analyzing adsorption energy, HOMO-LUMO levels, and charge transfer, which is relevant for applications in biosensors. nih.gov

The application of DFT extends to studying the interaction of this compound with water molecules, providing insights into hydration and the influence of solvent on this compound-containing systems like DNA base pairs. acs.org

Metabolomics and Targeted Profiling of this compound and Its Derivatives

Metabolomics, the comprehensive study of small molecules within biological systems, is a crucial approach for investigating the roles of this compound and its derivatives. This field examines the dynamic changes in metabolite concentrations in response to various stimuli or conditions. oup.comcreative-proteomics.com this compound itself is a human metabolite. nih.gov Metabolomics can provide insights into metabolic changes associated with diseases, such as kidney diseases, where this compound has been identified as a key marker in conditions like diabetic kidney disease. karger.comoup.com

Untargeted and Targeted Metabolomics Approaches (e.g., LC-MS)

Metabolomics studies involving this compound can be broadly categorized into untargeted and targeted approaches. creative-proteomics.com

Untargeted metabolomics aims to capture as wide a range of metabolites as possible within a sample without a predefined list. karger.comcreative-proteomics.com This unbiased approach is valuable for discovering novel biomarkers and identifying unexpected metabolic changes related to this compound metabolism. oup.comcreative-proteomics.com Analytical platforms such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are primary techniques for untargeted metabolomics. karger.com LC-MS/MS is suitable for analyzing both polar and non-polar metabolites and offers high sensitivity and resolution, enabling the detection of trace amounts of metabolites. creative-proteomics.com Data analysis in untargeted metabolomics often involves peak extraction, metabolite annotation using databases like HMDB and METLIN, and multivariate statistics to identify differential metabolites. creative-proteomics.com

Targeted metabolomics, in contrast, focuses on the precise identification and quantification of a specific set of known metabolites. creative-proteomics.commdpi.com This approach is particularly useful for delving into the intricacies of specific metabolic pathways involving this compound and its derivatives. creative-proteomics.com LC-MS with multiple-reaction monitoring (MRM) is a key technique for the precise measurement of low-concentration metabolites in targeted metabolomics. karger.com Targeted metabolomics offers superb signal linearity and sensitivity for predefined metabolites. acs.org While powerful, targeted metabolomics can be affected by metabolite interference, where one metabolite generates a signal in another metabolite's MRM setting with a close retention time, potentially leading to inaccurate quantification. acs.org Different chromatography techniques, such as hydrophilic interaction liquid chromatography (HILIC) and reversed-phase LC, can help resolve these interfering signals. mdpi.comacs.orgepfl.ch

LC-MS/MS methods have been developed for the simultaneous quantification of this compound nucleotides (AMP, ADP, and ATP) and pyridine (B92270) dinucleotides (NAD+ and NADH), which are key this compound-containing molecules involved in energy metabolism. acs.org These methods often utilize ion-pairing reversed-phase HPLC-ESI-MS/MS and stable-isotope-labeled internal standards for quantitative analysis in biological samples like tissue. acs.org

Research findings using these metabolomics approaches have indicated the critical role of endogenous this compound in common kidney diseases, such as diabetic kidney disease. karger.comoup.com Studies have also shown that this compound can cause significant perturbations in purine (B94841) metabolism and the biosynthesis of aromatic amino acids. oup.com Targeted metabolomic analysis in this compound-induced chronic kidney disease (CKD) rat models revealed significant reductions in amino acid, hypoxanthine (B114508), and creatinine (B1669602) levels, alongside an increase in xanthine (B1682287) levels in the kidneys. oup.com

Advanced Structural Biology Techniques for Protein-Adenine Complexes (e.g., Protein Data Bank Analysis)

Advanced structural biology techniques are essential for understanding how proteins interact with this compound and its derivatives at a molecular level. The Protein Data Bank (PDB) is a crucial repository for the three-dimensional structural data of proteins and nucleic acids, including protein-adenine complexes. oup.commst.edu Analysis of structures deposited in the PDB allows researchers to investigate the specific interactions, such as hydrogen bonds and stacking interactions, that govern protein-adenine binding. mst.edunih.gov

Computational pipelines are used to extract protein-adenine complexes from the PDB, superimpose their this compound fragments, and detect the hydrogen bonds mediating the interactions. nih.govpnas.orgnih.gov Studies analyzing PDB data have shown that proteins utilize various hydrogen bond patterns and non-polar interactions to bind this compound. researchgate.net While early studies suggested that this compound binding primarily involved the Watson-Crick edge, more recent analyses of PDB structures indicate that all of this compound's hydrogen donors and acceptors can be used for protein binding. nih.govnih.govresearchgate.net

Specific amino acid segments or "themes" that recur across different proteins have been identified as being involved in this compound binding. nih.govpnas.orgnih.gov The presence of these themes in a protein's sequence can indicate its likelihood of binding this compound-containing ligands. nih.govpnas.org

Structural analysis of protein-adenine complexes also reveals the importance of stacking interactions, such as those between tyrosine side chains and this compound rings. mst.eduacs.org Computational studies examining these interactions in crystal structures from the PDB have quantified the interaction energies, providing insights into the stability of these complexes. mst.eduacs.org For instance, estimated interaction energies for tyrosine/adenine stacking interactions in crystal structures ranged from -4.00 to -6.83 kcal/mol. acs.org

Databases like DNAproDB provide detailed information and tools for the structural analysis of DNA-protein complexes, including those involving this compound within DNA. oup.comnih.gov These resources allow for the examination of nucleotide-residue interaction features and global features of the interface, utilizing data on hydrogen bonds, van der Waals interactions, and buried solvent accessible surface area. oup.com

Studies comparing the binding sites of this compound and guanine in proteins have shown significant differences in the distribution of protein folds that bind these purines, highlighting the molecular discrimination capabilities of proteins. oup.com this compound-binding proteins exhibit greater structural diversity compared to guanine-binding proteins in the PDB. oup.com

Data Table: Examples of this compound-Containing Ligands and Associated Proteins Studied via Structural Biology

This compound-Containing LigandExample Protein Type(s)Relevant PDB Analysis Findings
ATPATP-binding proteinsAnalysis of hydrogen bonds and aromatic stacking interactions in binding nih.govresearchgate.net
NADNAD-binding proteinsIdentification of the "Asp" motif involving hydrogen bonding to this compound's N6 researchgate.netresearchgate.net
FADFAD-binding proteinsUse of specific themes for this compound binding researchgate.net
SAMSAM-binding proteins (e.g., SET domain)Identification of new this compound-binding motifs involving the Hoogsteen edge researchgate.net
CoACoA-binding proteinsIncluded in datasets for analyzing hydrogen-bonding interactions with this compound nih.govresearchgate.net
This compound within DNADNA-binding proteins (e.g., methyltransferases)Analysis of interactions between protein residues (like tyrosine) and this compound base within DNA oup.commst.edurcsb.org

Note: This table is intended to be interactive in a digital format, allowing for potential expansion or filtering based on specific criteria.

Data Table: Metabolites and Changes Observed in this compound-Induced CKD Rat Model (Targeted Metabolomics)

MetaboliteChange in Kidney Levels (this compound-Induced CKD)
Amino acidsSignificant reduction
HypoxanthineSignificant reduction
CreatinineSignificant reduction
XanthineIncrease

Note: This table is intended to be interactive in a digital format.

Q & A

Q. Table 1: Key Techniques for Studying this compound in DNA/ATP

TechniqueApplicationReference
X-ray crystallographyDNA base-pairing visualization
Isotopic labelingTracking metabolic incorporation
Thermal denaturationStability analysis of mutated DNA

Advanced: How do this compound's ionization potentials (IPs) influence photoprotection in UV-exposed DNA?

Methodological Answer:
this compound’s photostability is linked to its ionization pathways under UV light. Advanced approaches include:

  • Theoretical Calculations : Use density functional theory (DFT) to model IP variations along reaction coordinates .
  • Ultrafast Spectroscopy : Time-resolved UV-vis or photoelectron spectroscopy to capture excited-state dynamics .
  • Comparative Studies : Contrast this compound’s IPs with guanine or thymine to identify protective hierarchy in nucleic acids .

Key Consideration : IPs vary with molecular geometry (e.g., tautomeric states), requiring multi-method validation to resolve contradictions .

Basic: How to design a study on this compound’s bioavailability in nucleotide synthesis pathways?

Methodological Answer:

  • Isotope Tracing : Use this compound-13C in cell cultures and quantify incorporation via LC-MS .
  • Enzyme Inhibition : Block salvage pathways (e.g., using inhibitors of this compound phosphoribosyltransferase) and measure de novo synthesis rates .
  • Metabolic Flux Analysis : Combine radiolabeled this compound with computational modeling to map metabolic networks .

Advanced: What methodologies resolve contradictions in this compound’s interaction with cisplatin-like anticancer drugs?

Methodological Answer:
Conflicting data on this compound-cisplatin binding can arise from solvent effects or competing ligands (e.g., glutathione). Strategies include:

  • Vibrational Spectroscopy : Compare IR/Raman spectra of cisplatin-adenine vs. cisplatin-guanine adducts .
  • Competitive Binding Assays : Use equilibrium dialysis to quantify preferential binding in biologically relevant conditions (e.g., cytoplasmic pH) .
  • Theoretical Modeling : Molecular dynamics simulations to predict binding affinities under varying ionic strengths .

Basic: How to ensure reproducibility in this compound-related biochemical assays?

Methodological Answer:

  • Standardized Buffers : Control pH and ionic strength to minimize this compound tautomerization .
  • Positive/Negative Controls : Include known ATP hydrolysis rates or this compound-free systems .
  • Data Transparency : Publish raw spectra, crystallization parameters, and statistical analyses (e.g., error bars for triplicate assays) .

Advanced: What strategies address this compound’s variable reactivity in non-canonical DNA structures (e.g., G-quadruplexes)?

Methodological Answer:

  • Circular Dichroism (CD) : Monitor structural changes when this compound replaces guanine in quadruplex motifs .
  • Single-Molecule Imaging : Use atomic force microscopy (AFM) to visualize this compound’s role in stabilizing parallel vs. antiparallel DNA .
  • Free Energy Calculations : Compare this compound’s stacking interactions in quadruplexes vs. duplex DNA using MM-PBSA methods .

Basic: How to formulate a hypothesis-driven research question on this compound’s epigenetic roles?

Methodological Answer:

  • Literature Gap Analysis : Identify understudied areas (e.g., this compound’s methylation in bacterial vs. eukaryotic systems) .
  • Variable Definition : Specify independent (e.g., methylation enzyme concentration) and dependent variables (e.g., gene silencing efficiency) .
  • Feasibility Testing : Pilot studies using bisulfite sequencing to detect this compound methylation patterns .

Advanced: How to integrate multi-omics data for this compound metabolism studies?

Methodological Answer:

  • Transcriptomics-Proteomics Correlation : Link this compound biosynthesis gene expression (RNA-seq) to enzyme levels (LC-MS proteomics) .
  • Metabolomic Profiling : Use GC-MS to quantify this compound, ATP, and NADH levels under metabolic stress .
  • Network Analysis : Build interaction maps (e.g., KEGG pathways) to identify regulatory nodes .

Basic: What statistical methods are critical for analyzing this compound-related experimental data?

Methodological Answer:

  • ANOVA/T-tests : Compare mean ATP levels across treatment groups .
  • Regression Analysis : Correlate this compound concentration with DNA replication rates .
  • Error Analysis : Report standard deviations for triplicate assays and use Grubbs’ test for outliers .

Advanced: How to validate computational models of this compound’s excited-state dynamics?

Methodological Answer:

  • Experimental Benchmarking : Compare DFT-predicted IPs with ultrafast spectroscopy data .
  • Sensitivity Analysis : Test model robustness by varying parameters (e.g., solvent dielectric constant) .
  • Collaborative Peer Review : Share code/input files for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.